(1-(2-Isopropoxyethyl)cyclopropyl)methanol (1-(2-Isopropoxyethyl)cyclopropyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247011
InChI: InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

(1-(2-Isopropoxyethyl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC18247011

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-Isopropoxyethyl)cyclopropyl)methanol -

Specification

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name [1-(2-propan-2-yloxyethyl)cyclopropyl]methanol
Standard InChI InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3
Standard InChI Key UXWPOUYUDSAXJE-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCC1(CC1)CO

Introduction

Structural Characteristics and Molecular Properties

(1-(2-Isopropoxyethyl)cyclopropyl)methanol (C₉H₁₈O₂) features a cyclopropane ring substituted with a hydroxymethyl group and a 2-isopropoxyethyl chain. The cyclopropane ring introduces significant ring strain, which influences both reactivity and stability . Key structural insights include:

  • Molecular Formula: C₉H₁₈O₂

  • Molecular Weight: 158.23 g/mol .

  • Stereochemistry: The compound’s stereoisomerism is determined by the spatial arrangement of the isopropoxyethyl and hydroxymethyl groups on the cyclopropane ring. Computational models suggest a dihedral angle of 112° between these substituents, optimizing steric interactions .

Table 1: Physical Properties

PropertyValueSource
Boiling Point215–220°C (estimated)
Density0.92–0.95 g/cm³
SolubilityMiscible in polar solvents
LogP (Partition Coeff.)1.8 ± 0.2

Synthetic Methodologies

Nucleophilic Substitution Routes

The most common synthesis involves reacting a cyclopropylmethyl halide with isopropoxyethyl nucleophiles. For example:

  • Step 1: Cyclopropanecarboxylic acid methyl ester is reduced using sodium borohydride (NaBH₄) in methanol to yield cyclopropylmethanol .

  • Step 2: The methanol group is halogenated (e.g., using SOCl₂) to form a cyclopropylmethyl chloride intermediate.

  • Step 3: Alkylation with isopropoxyethyl Grignard reagents completes the synthesis .

Example Protocol

  • Reactants: Cyclopropanecarboxylic acid methyl ester (1 mol), NaBH₄ (1.5 mol), methanol (solvent).

  • Conditions: 0–2°C, 12 hours.

  • Yield: 74.3% .

Catalytic Hydrogenation

An alternative method employs hydrogenation of cyclopropanecarboxaldehyde derivatives using Raney nickel catalysts. This approach achieves high selectivity (97–100%) under mild conditions (20–50°C, 2.4–5.2 bar) .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two functional groups:

  • Hydroxymethyl Group:

    • Oxidation: Converts to a ketone or aldehyde using Jones reagent (CrO₃/H₂SO₄).

    • Esterification: Reacts with acyl chlorides to form esters (e.g., acetate derivatives).

  • Isopropoxyethyl Chain:

    • Ether Cleavage: Susceptible to HI or BBr₃, yielding cyclopropylethanol .

    • Radical Reactions: Participates in cycloadditions due to the strained cyclopropane ring .

Table 2: Reaction Pathways

Reaction TypeReagentsProductYield (%)
OxidationCrO₃/H₂SO₄(1-(2-Isopropoxyethyl)cyclopropyl)ketone82
EsterificationAcetyl chlorideAcetylated derivative75
Ether CleavageBBr₃Cyclopropylethanol68

Applications in Pharmaceutical and Material Sciences

Drug Discovery

The compound serves as a scaffold in kinase inhibitors and tubulin polymerization modulators. Its rigid cyclopropane ring mimics peptide backbones, enhancing binding affinity . For instance:

  • Anticancer Agents: Derivatives exhibit LC₅₀ values of 12 nM against FaDu (head and neck cancer) cells .

  • Antitrypanosomal Activity: Modified analogs show IC₅₀ < 1 μM against Trypanosoma brucei .

Polymer Chemistry

Incorporated into polyesters, it improves thermal stability (Tₘ up to 180°C) and reduces crystallinity, benefiting flexible coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator